2-methoxy-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide
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Overview
Description
2-methoxy-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide is a complex organic compound that features a benzamide core, an indole moiety, and a trifluoromethyl phenyl group
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. It is known that many bioactive aromatic compounds containing the indole nucleus show clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It is known that similar compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure, which may influence its interaction with its targets.
Biochemical Pathways
The compound may affect various biochemical pathways. Indole derivatives, for example, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could influence a wide range of biochemical pathways and their downstream effects.
Result of Action
Given the biological activities of similar indole derivatives, it is possible that the compound could have a range of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide typically involves multiple steps, including the formation of the indole core, the introduction of the trifluoromethyl phenyl group, and the final coupling with the benzamide moiety. Common synthetic routes may involve:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.
Introduction of the Trifluoromethyl Phenyl Group:
Coupling with Benzamide: The final step involves coupling the indole derivative with a benzamide precursor under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
Scientific Research Applications
2-methoxy-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential activity as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.
Biology: It may be used in biological studies to investigate its effects on cellular processes and pathways.
Material Science: The compound’s unique chemical properties make it a candidate for use in the development of new materials with specific functionalities.
Industry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-N-{2-[3-(phenylmethyl)sulfanyl)-1H-indol-1-yl]ethyl}benzamide: Similar structure but lacks the trifluoromethyl group.
2-methoxy-N-{2-[3-(trifluoromethyl)phenyl]-1H-indol-1-yl]ethyl}benzamide: Similar structure but lacks the sulfanyl group.
Uniqueness
The presence of the trifluoromethyl group and the sulfanyl linkage in 2-methoxy-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific molecular interactions, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-methoxy-N-[2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F3N2O2S/c1-33-23-12-5-3-10-21(23)25(32)30-13-14-31-16-24(20-9-2-4-11-22(20)31)34-17-18-7-6-8-19(15-18)26(27,28)29/h2-12,15-16H,13-14,17H2,1H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZXSQNXUDKQKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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